corymbone B
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Overview
Description
Preparation Methods
The first racemic total synthesis of Corymbone B was achieved through a diversity-oriented synthetic strategy . The synthetic route involves the use of 2,2,4,4-tetramethyl-6-(3-methylbutylidene)cyclohexane-1,3,5-trione as a key intermediate . The reaction conditions include the use of various reagents and catalysts to achieve the desired product
Chemical Reactions Analysis
Corymbone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Corymbone B has several scientific research applications, particularly in the field of medicinal chemistry. It has shown significant anti-plasmodial activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for malaria . This makes it a potential candidate for the development of new anti-malarial drugs. Additionally, this compound’s unique structure and reactivity make it a valuable compound for studying β-triketone chemistry and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of Corymbone B involves its interaction with molecular targets in the Plasmodium falciparum parasite. It is believed to inhibit the parasite’s growth by interfering with its metabolic pathways, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Corymbone B is similar to other β-triketone compounds such as Watsonianone A and Watsonianone B, which are also isolated from Corymbia watsoniana . this compound is unique in its structure and anti-plasmodial activity. Watsonianone A is the first naturally occurring methylene-bridged bis-tetramethylcyclohexatrione, while Watsonianone B is a fused bisfurano β-triketone
Properties
Molecular Formula |
C31H38O7 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethyl-4-[3-methyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]butyl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C31H38O7/c1-16(2)15-19(22-27(36)30(4,5)29(38)31(6,7)28(22)37)21-24(33)17(3)25(34)23(26(21)35)20(32)14-13-18-11-9-8-10-12-18/h8-12,16,19,33-36H,13-15H2,1-7H3 |
InChI Key |
LCFIVEWYLOYPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CC(C)C)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O)O |
Synonyms |
corymbone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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